molecular formula C8H9BrN2O B8356430 2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone

2-bromo-1-[6-(methylamino)pyridin-3-yl]ethanone

Cat. No. B8356430
M. Wt: 229.07 g/mol
InChI Key: HAEYRCCPJMFJRJ-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

380 mg (2.53 mmol) of 1-(6-methylaminopyrid-3-yl)ethanone, 416 μl (2.53 mmol) of hydrobromic acid, 130 μl (2.53 mmol) of bromine and 5 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, the precipitate is taken up in water. The solution is basified with saturated NaHCO3 solution. The precipitate formed is filtered off, washed with water and then dried under vacuum. 370 mg of 2-bromo-1-(6-methylaminopyrid-3-yl)ethanone are obtained, the characteristics of which are as follows:
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
416 μL
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[N:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[BrH:12].BrBr>C(O)(=O)C>[Br:12][CH2:10][C:9]([C:6]1[CH:7]=[N:8][C:3]([NH:2][CH3:1])=[CH:4][CH:5]=1)=[O:11]

Inputs

Step One
Name
Quantity
380 mg
Type
reactant
Smiles
CNC1=CC=C(C=N1)C(C)=O
Name
Quantity
416 μL
Type
reactant
Smiles
Br
Name
Quantity
130 μL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After precipitation
FILTRATION
Type
FILTRATION
Details
with ethyl ether and filtration
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C=1C=NC(=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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